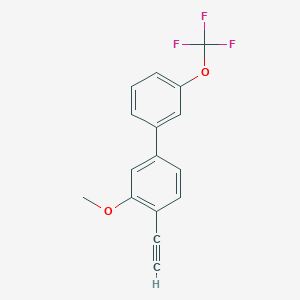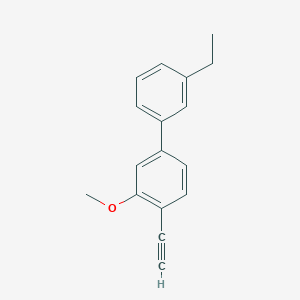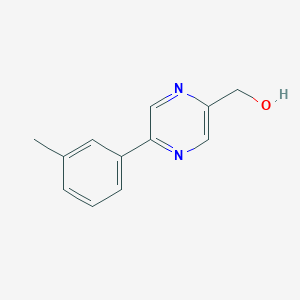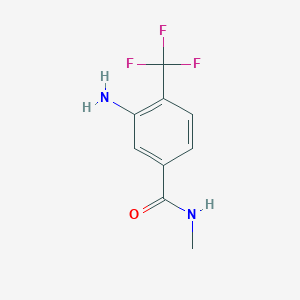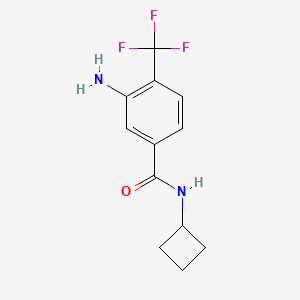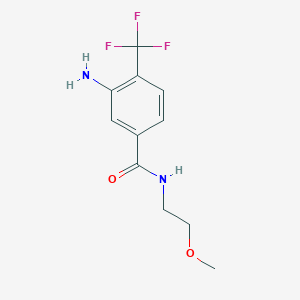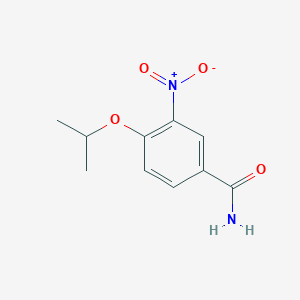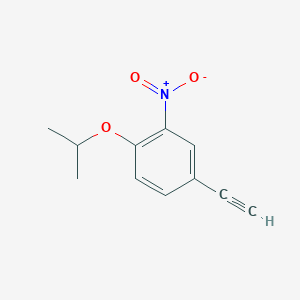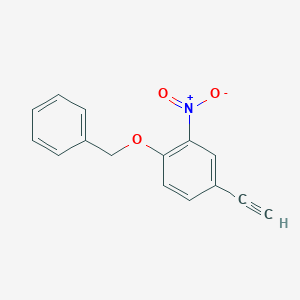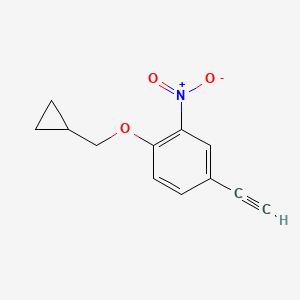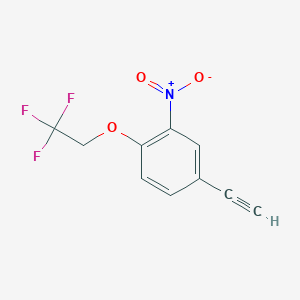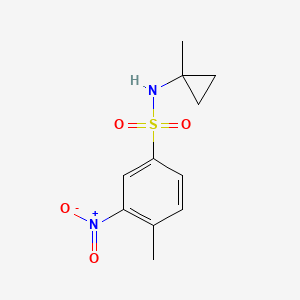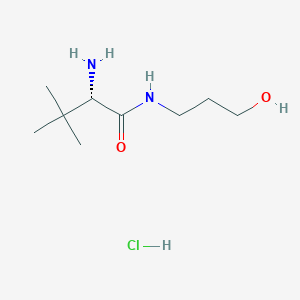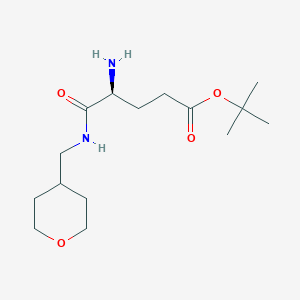
(S)-tert-butyl 4-amino-5-oxo-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 4-amino-5-oxo-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentanoate: is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tert-butyl 4-aminopentanoate with tetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) , and a catalyst, such as 4-dimethylaminopyridine (DMAP) , to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides .
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-aminopentanoate
Tetrahydro-2H-pyran-4-ylmethylamine
N,N'-dicyclohexylcarbodiimide (DCC)
4-dimethylaminopyridine (DMAP)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-amino-5-(oxan-4-ylmethylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-13(18)5-4-12(16)14(19)17-10-11-6-8-20-9-7-11/h11-12H,4-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUXZXITUMDKCI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
